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Compound of Interest

Compound Name: 2-Methoxy-3-nitrobenzamide

Cat. No.: B2888476

Introduction

2-Methoxy-3-nitrobenzamide is a substituted aromatic amide whose relevance in the
pharmaceutical industry has grown, notably as a known impurity and intermediate in the
synthesis of complex therapeutic agents like Deucravacitinib. For researchers, scientists, and
drug development professionals, a thorough understanding of its physicochemical properties is
not merely academic; it is a prerequisite for developing robust analytical methods, ensuring
drug product purity, and controlling manufacturing processes.

The benzamide scaffold itself is a privileged structure in medicinal chemistry, forming the core
of numerous biologically active compounds. For instance, the related 2-methoxybenzamide
skeleton is integral to the design of potent Hedgehog (Hh) signaling pathway inhibitors, which
are explored as anticancer agents[1]. This highlights the importance of characterizing
substituted benzamides to understand their behavior, from solubility and stability to
spectroscopic identity.

This guide provides a comprehensive overview of the core physicochemical properties of 2-
Methoxy-3-nitrobenzamide. It moves beyond a simple data sheet to offer context, explain the
causality behind analytical approaches, and provide a detailed, field-proven protocol for a
critical experimental determination.

Chemical Identity and Structure
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Accurate identification is the foundation of all subsequent chemical and biological work. The

fundamental identifiers for 2-Methoxy-3-nitrobenzamide are summarized below.

Identifier Value

IUPAC Name 2-methoxy-3-nitrobenzamide[2]

Synonyms Benza-lmide, 2-methoxy-3-nitro-; Deucravacitinib
Impurity 4[3][4]

CAS Number 722538-98-9[2][3][4][5][6]

Molecular Formula CsHsN204[3][4][5]

Molecular Weight 196.16 g/mol [2][4][5]

InChl Key VGIYIBRECHOFLC-UHFFFAOY SA-N[2][5]

The molecule's structure, featuring an amide, a methoxy group, and a nitro group on a benzene
ring, dictates its chemical behavior, including its polarity, potential for hydrogen bonding, and

spectroscopic signature.

Caption: 2D Chemical Structure of 2-Methoxy-3-nitrobenzamide.

Core Physicochemical Properties

The physical state and solubility of a compound are critical parameters that influence its

handling, formulation, and bioavailability.

Property Value / Description

Appearance Light yellow to yellow solid.[3]

Melting Point 124 °C.[3]

Boiling Point 326.5 + 27.0 °C (Predicted).[3]
Recommended to be sealed in a dry

Storage environment at room temperature or under

refrigeration (2-8°C).[2][4]
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Solubility Profile: An Insight

While specific quantitative solubility data for 2-Methoxy-3-nitrobenzamide is not readily
available in public literature, its molecular structure allows for an expert assessment. The
presence of the polar amide and ether functionalities provides sites for hydrogen bonding,
which may confer some solubility in polar solvents. However, the aromatic ring and the nitro
group contribute to its lipophilicity. By analogy, related compounds like 2-nitrobenzamide exhibit
very poor agueous solubility (<0.1 mg/mL)[7]. Therefore, 2-Methoxy-3-nitrobenzamide is
anticipated to be poorly soluble in water and more soluble in organic solvents like DMSO, DMF,
and alcohols.

This low aqueous solubility is a critical factor in drug development. It directly impacts the
dissolution rate and, consequently, the absorption and bioavailability of a potential drug
candidate or the behavior of an impurity during formulation and analysis.

Spectroscopic and Analytical Characterization

The identity and purity of 2-Methoxy-3-nitrobenzamide are typically confirmed using a suite of
standard analytical techniques.[3] While spectra are often proprietary, the expected features
can be reliably predicted based on the compound's structure.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to each unique proton environment. This includes three signals in the
aromatic region (typically 7-8.5 ppm) with coupling patterns dictated by their ortho and meta
relationships. A sharp singlet around 3.9-4.1 ppm would correspond to the three protons of
the methoxy (-OCHSs) group. The two protons of the amide (-CONH2) group would likely
appear as a broad singlet further downfield, with a chemical shift that can be sensitive to
solvent and concentration.

« Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint based on molecular
vibrations. Key expected absorption bands include:

o N-H Stretching: Two bands in the 3400-3100 cm~1 region from the primary amide.

o C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm™1,
respectively.
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o C=0 Stretching (Amide I): A strong, sharp absorption around 1650-1680 cm~1.

o N-O Stretching (Nitro group): Two strong bands corresponding to asymmetric (~1520-1550
cm~1) and symmetric (~1340-1370 cm™1) stretching.

o C-O Stretching: A distinct band for the aryl-alkyl ether linkage around 1250 cm~1.

e Mass Spectrometry: In mass spectrometry, the compound is expected to show a molecular
ion peak [M]* corresponding to its molecular weight of approximately 196.16. Common
fragmentation patterns would involve the loss of the amide group (-NH2), the methoxy group
(-OCHs), or the nitro group (-NO3), providing structural confirmation.

o High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for
assessing purity. A typical purity specification for this compound is =298.0%, which is
determined by HPLC with UV detection.[3] The method is crucial for quantifying the
compound in reaction mixtures and for identifying it as an impurity in final drug products.

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)

Rationale and Expertise: Determining aqueous solubility is fundamental in drug development.
The shake-flask method, as described by regulatory bodies like the OECD, remains the "gold
standard" for its simplicity and reliability. Its core principle is to allow a compound to reach
thermodynamic equilibrium in a solvent, ensuring the measured concentration represents its
true maximum solubility under the specified conditions. The choice of a physiologically relevant
buffer (e.g., PBS at pH 7.4) is a deliberate step to mimic conditions in the body, providing data
that is more predictive of in vivo behavior.

Methodology:

o Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter
the buffer through a 0.22 um filter to remove any particulate matter.

o Sample Addition: Add an excess amount of solid 2-Methoxy-3-nitrobenzamide to a known
volume of the PBS buffer in a sealed, clear glass vial. The excess solid is critical to ensure
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that equilibrium is established with the undissolved compound. A visual confirmation of solid
material at the end of the experiment serves as a self-validating check.

o Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or
37°C). Agitate the samples for a minimum of 24 to 48 hours. This extended period is
necessary for slowly dissolving compounds to reach a true thermodynamic equilibrium.

o Phase Separation: After equilibration, remove the vials and allow them to stand to let the
excess solid settle. Carefully withdraw an aliquot from the supernatant. To ensure no solid
particles are transferred, the aliquot must be filtered through a chemically inert syringe filter
(e.g., 0.22 um PVDF) or centrifuged at high speed (e.g., >10,000 g for 15 minutes). This step
is the most critical for accuracy.

o Quantification: Prepare a series of calibration standards of 2-Methoxy-3-nitrobenzamide in
a suitable organic solvent (like acetonitrile or methanol) and dilute them into the same PBS
buffer. Analyze the filtered supernatant and the calibration standards using a validated
HPLC-UV method.

» Data Analysis: Construct a calibration curve from the standards. Use the peak area of the
supernatant sample to determine its concentration from the curve, accounting for any dilution
factors. The resulting concentration is the equilibrium solubility.

Experimental Workflow Diagram:
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Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion
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2-Methoxy-3-nitrobenzamide is a compound of significant interest, particularly within the
context of pharmaceutical development and quality control. Its physicochemical profile—
characterized by its solid, yellow appearance, a melting point of 124°C, and presumed low
aqueous solubility—defines its behavior in both synthetic and analytical settings. The structural
features give rise to a predictable and verifiable spectroscopic fingerprint via NMR, IR, and
mass spectrometry, which, alongside HPLC, forms the basis for its robust identification and
purity assessment. Understanding these properties and the protocols used to measure them is
essential for any scientist working with this molecule or related chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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